

Spectroscopic Profile of 1-Hydroxyethyl-2-methylimidazole: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-Hydroxyethyl-2-methylimidazole

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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of **1-Hydroxyethyl-2-methylimidazole** (CAS No: 1615-15-2, Molecular Formula: C₆H₁₀N₂O, Molecular Weight: 126.16 g/mol). As a crucial intermediate in pharmaceutical synthesis and a component in polymer chemistry, a thorough understanding of its structural and electronic characteristics is paramount.^[1] This document details the predicted and expected features in Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) of **1-Hydroxyethyl-2-methylimidazole**. The interpretations are grounded in the fundamental principles of spectroscopy and supported by comparative data from analogous structures, namely 2-methylimidazole and ethanol, which represent the core functional components of the target molecule. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic signature of this important heterocyclic compound.

Introduction

1-Hydroxyethyl-2-methylimidazole is a substituted imidazole that possesses both a heterocyclic aromatic ring and a primary alcohol functionality. This unique combination of

chemical features makes it a versatile building block in organic synthesis. The imidazole ring is a common motif in many biologically active molecules, while the hydroxyl group offers a reactive site for further functionalization. Accurate and unambiguous characterization of this molecule is essential for quality control, reaction monitoring, and the elucidation of its role in various chemical processes. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure.

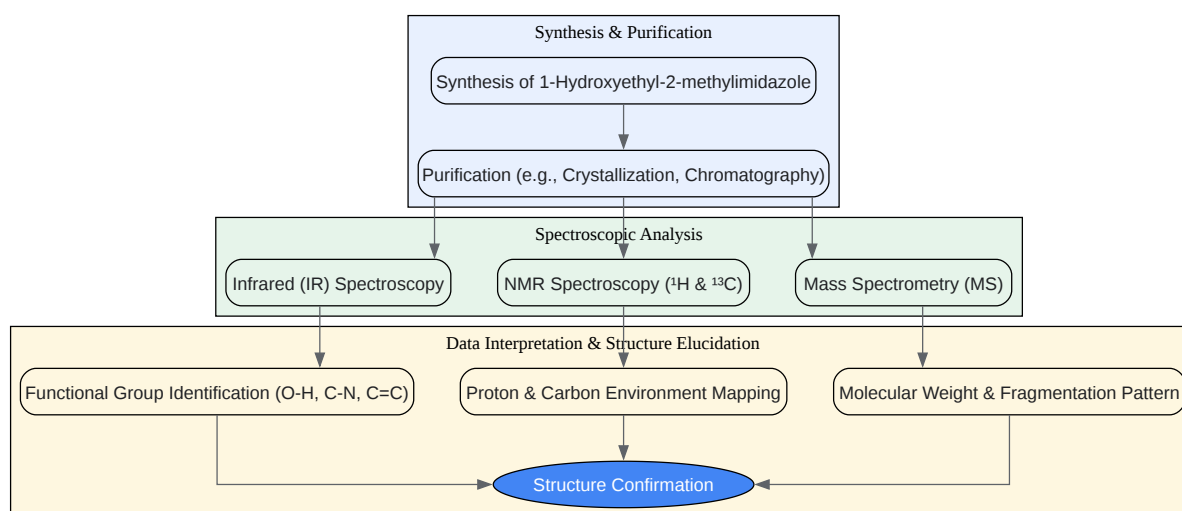
This guide will systematically explore the expected spectroscopic data for **1-Hydroxyethyl-2-methylimidazole**. Each section will provide a theoretical basis for the expected spectral features, followed by a detailed interpretation of the predicted data.

Molecular Structure and Predicted Spectroscopic Behavior

A foundational understanding of the molecular structure is critical for predicting its spectroscopic behavior. The structure of **1-Hydroxyethyl-2-methylimidazole** is presented below.

Caption: Molecular structure of **1-Hydroxyethyl-2-methylimidazole**.

The workflow for the spectroscopic analysis and structural elucidation of this molecule is a multi-faceted approach, integrating data from various techniques to build a cohesive picture.



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Caption: Workflow for the synthesis and spectroscopic characterization of **1-Hydroxyethyl-2-methylimidazole**.

Infrared (IR) Spectroscopy

3.1. Theoretical Principles

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the energy required to excite a bond to a higher vibrational state. The position, intensity, and shape of these absorption bands provide valuable information about the functional groups present. For **1-**

Hydroxyethyl-2-methylimidazole, key functional groups include the O-H of the alcohol, the C-N and C=N bonds of the imidazole ring, and the C-H bonds of the alkyl and aromatic moieties.

3.2. Experimental Protocol

- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
- **Sample Preparation:** The sample can be analyzed as a KBr pellet (for solids), a thin film (for oils), or in a suitable solvent that does not have interfering absorptions in the regions of interest.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum is collected and subtracted from the sample spectrum to eliminate contributions from atmospheric CO_2 and water vapor.

3.3. Predicted IR Data and Interpretation

The predicted IR absorption bands for **1-Hydroxyethyl-2-methylimidazole** are summarized in the table below, with interpretations based on the known absorptions of 2-methylimidazole and ethanol.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Predicted Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Interpretation
3400-3200	Strong, Broad	O-H stretch	The broadness is due to intermolecular hydrogen bonding of the alcohol group. This is a characteristic feature of alcohols.[2] [3]
3150-3000	Medium	Aromatic C-H stretch	Associated with the C-H bonds on the imidazole ring.
2950-2850	Medium	Aliphatic C-H stretch	Corresponding to the C-H bonds of the ethyl and methyl groups.
~1650-1550	Medium-Strong	C=N and C=C stretch	These absorptions are characteristic of the imidazole ring system.
~1470-1430	Medium	C-H bend	Bending vibrations of the CH ₂ and CH ₃ groups.
~1260-1000	Strong	C-N and C-O stretch	The strong C-O stretching vibration of the primary alcohol is expected in this region, along with C-N stretching from the imidazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ^1H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ^{13}C NMR provides similar information for carbon atoms.

4.1. ^1H NMR Spectroscopy

4.1.1. Theoretical Principles

In ^1H NMR, the chemical shift (δ) of a proton is influenced by its local electronic environment. Electronegative atoms deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets, providing information about the number of neighboring protons.

4.1.2. Experimental Protocol

- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher).
- **Sample Preparation:** The sample is dissolved in a deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6). A small amount of a reference standard, typically tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.
- **Data Acquisition:** A ^1H NMR spectrum is acquired, and the data is processed (Fourier transformation, phasing, and baseline correction).

4.1.3. Predicted ^1H NMR Data and Interpretation

The predicted ^1H NMR spectrum of **1-Hydroxyethyl-2-methylimidazole** will exhibit distinct signals for each unique proton environment. The predicted chemical shifts, multiplicities, and integration values are presented below, with reasoning based on the spectra of 2-methylimidazole and ethanol.^{[6][7][8][9]}

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.0-6.8	Doublet	1H	H-4 or H-5	The two protons on the imidazole ring are in different chemical environments and will appear as doublets due to coupling with each other.
~6.8-6.6	Doublet	1H	H-5 or H-4	Similar to the above, this is the other imidazole proton.
~4.0	Triplet	2H	N-CH ₂ -CH ₂ -OH	These protons are adjacent to the CH ₂ -OH group and will be split into a triplet. The attachment to the nitrogen atom causes a downfield shift.
~3.7	Triplet	2H	N-CH ₂ -CH ₂ -OH	These protons are adjacent to both the N-CH ₂ group and the OH group and will be split into a triplet by the N-CH ₂ protons.

~2.5 (variable)	Singlet (broad)	1H	OH	The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and can be exchanged with D ₂ O.
~2.3	Singlet	3H	CH ₃	The methyl group protons are equivalent and not coupled to other protons, thus appearing as a singlet.

4.2. ¹³C NMR Spectroscopy

4.2.1. Theoretical Principles

Similar to ¹H NMR, the chemical shift of a carbon atom in ¹³C NMR is dependent on its electronic environment. Carbons attached to electronegative atoms or involved in double bonds are deshielded and appear at higher chemical shifts.

4.2.2. Experimental Protocol

- Instrumentation: A high-field NMR spectrometer with a carbon probe.
- Sample Preparation: The same sample prepared for ¹H NMR can be used.

- Data Acquisition: A proton-decoupled ^{13}C NMR spectrum is typically acquired, where each unique carbon atom appears as a single line.

4.2.3. Predicted ^{13}C NMR Data and Interpretation

The predicted ^{13}C NMR spectrum of **1-Hydroxyethyl-2-methylimidazole** will show six distinct signals, corresponding to the six unique carbon atoms in the molecule. The predicted chemical shifts are based on data from 2-methylimidazole and ethanol.[1]

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~145	C-2	The carbon atom in the imidazole ring situated between the two nitrogen atoms is significantly deshielded.
~127	C-4 or C-5	Aromatic carbon in the imidazole ring.
~121	C-5 or C-4	The other aromatic carbon in the imidazole ring.
~60	N-CH ₂ -CH ₂ -OH	The carbon atom directly attached to the electronegative oxygen atom will be shifted downfield.[1]
~48	N-CH ₂ -CH ₂ -OH	The carbon atom attached to the nitrogen atom of the imidazole ring.
~14	CH ₃	The methyl carbon will appear at a characteristic upfield chemical shift.

Mass Spectrometry (MS)

5.1. Theoretical Principles

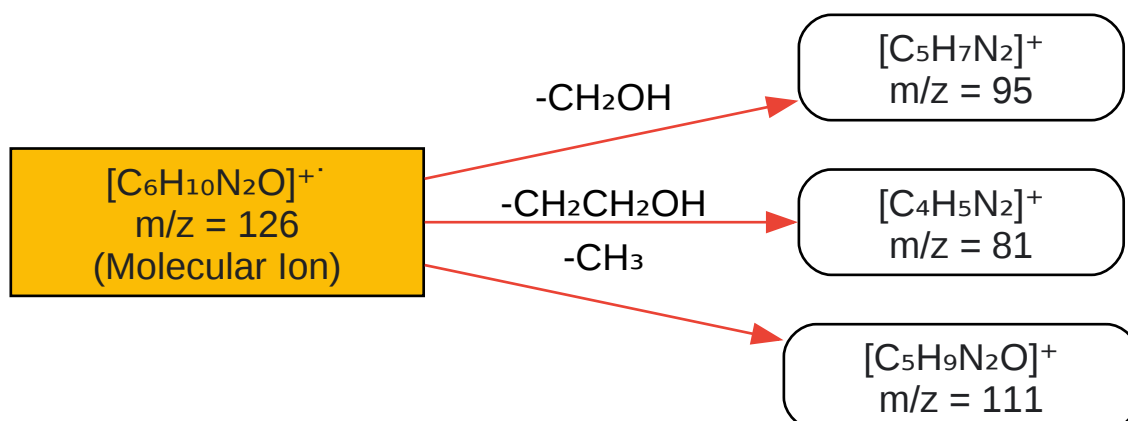
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule and can be used for structural elucidation.

5.2. Experimental Protocol

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Ionization: Electron Ionization (EI) is a common method for small molecules.
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

5.3. Predicted Mass Spectrum and Fragmentation

The mass spectrum of **1-Hydroxyethyl-2-methylimidazole** is expected to show a molecular ion peak ($[M]^+$) at m/z 126. The fragmentation pattern will be dictated by the stability of the resulting ions and neutral fragments. A plausible fragmentation pathway is outlined below.



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Caption: Predicted major fragmentation pathway for **1-Hydroxyethyl-2-methylimidazole** in EI-MS.

Interpretation of Key Fragments:

- m/z 126 ($[M]^+$): The molecular ion, corresponding to the intact molecule.
- m/z 111 ($[M-CH_3]^+$): Loss of a methyl radical from the 2-position of the imidazole ring.
- m/z 95 ($[M-CH_2OH]^+$): Cleavage of the bond between the two ethyl carbons, with the loss of a hydroxymethyl radical. This is a common fragmentation for primary alcohols.
- m/z 81 ($[M-CH_2CH_2OH]^+$): Loss of the entire hydroxyethyl side chain, resulting in the stable 2-methylimidazolium cation. This is expected to be a prominent peak.

Conclusion

The spectroscopic characterization of **1-Hydroxyethyl-2-methylimidazole** is a critical step in its application in research and industry. This guide provides a detailed predictive analysis of its IR, 1H NMR, ^{13}C NMR, and mass spectra. By understanding the expected spectral features, researchers can confidently identify and characterize this compound, ensuring its purity and facilitating its use in further synthetic transformations. The presented data and interpretations, based on the well-understood spectroscopy of its constituent functional groups, offer a robust framework for the structural elucidation of this and related imidazole derivatives.

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